molecular formula C8H20BrN B561402 TETRAETHYLAMMONIUM BROMIDE, [ETHYL-1-14C] CAS No. 106872-81-5

TETRAETHYLAMMONIUM BROMIDE, [ETHYL-1-14C]

Cat. No.: B561402
CAS No.: 106872-81-5
M. Wt: 218.128
InChI Key: HWCKGOZZJDHMNC-UVYPSEKWSA-M
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Description

Tetraethylammonium bromide, [Ethyl-1-14C] is a quaternary ammonium compound with the chemical formula C₈H₂₀NBr. It is often used as a source of tetraethylammonium ions in various pharmacological and physiological studies. This compound is also utilized in organic chemical synthesis due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium bromide can be synthesized by reacting tetraethylammonium hydroxide with hydrobromic acid. The reaction is as follows:

(C2H5)4N+OH+HBr(C2H5)4N+Br+H2O(C_2H_5)_4N^+OH^- + HBr \rightarrow (C_2H_5)_4N^+Br^- + H_2O (C2​H5​)4​N+OH−+HBr→(C2​H5​)4​N+Br−+H2​O

The water is then evaporated, and the product is recrystallized from acetonitrile to obtain a crystalline sample of tetraethylammonium bromide .

Industrial Production Methods: Industrial production of tetraethylammonium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in large reactors where the reaction parameters such as temperature, pressure, and concentration are carefully controlled.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: o-Iodoxybenzoic acid (IBX) in chloroform/water.

    Substitution: Potassium superoxide.

Major Products:

    Oxidation: Sulfoxides.

    Substitution: Dialkyl peroxides.

Mechanism of Action

The mechanism of action of tetraethylammonium bromide involves blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents signals carrying vasoconstrictor impulses from proceeding, making it a potential vasodilator . due to its toxic effects, it is primarily used in research rather than as a therapeutic agent.

Comparison with Similar Compounds

  • Tetramethylammonium bromide
  • Tetrabutylammonium bromide
  • Tetramethylammonium chloride
  • Tetrabutylammonium chloride

Comparison: Tetraethylammonium bromide is unique due to its specific blocking action on potassium channels and its use in various synthetic applications. Compared to tetramethylammonium and tetrabutylammonium compounds, tetraethylammonium bromide has a distinct structure that influences its reactivity and applications in organic synthesis and pharmacological studies .

Properties

CAS No.

106872-81-5

Molecular Formula

C8H20BrN

Molecular Weight

218.128

IUPAC Name

tetra(ethyl)azanium;bromide

InChI

InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1/i5+2,6+2,7+2,8+2;

InChI Key

HWCKGOZZJDHMNC-UVYPSEKWSA-M

SMILES

CC[N+](CC)(CC)CC.[Br-]

Origin of Product

United States

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